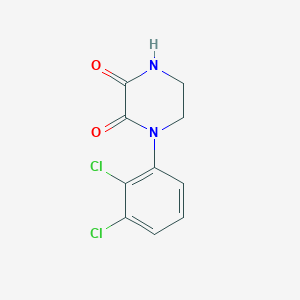
1-(2,3-Dichlorophenyl)piperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dichlorophenyl)piperazine-2,3-dione is a chemical compound that has garnered attention in various fields of scientific research This compound is known for its unique structure, which includes a piperazine ring substituted with a 2,3-dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1-(2,3-Dichlorophenyl)piperazine-2,3-dione typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity.
Industrial Production Methods: For industrial production, the method involves the use of protonic solvents for the after-treatment and refining processes. This method is advantageous due to its high yield, low cost, and minimal waste production. The purity of the final product can reach up to 99.5%, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,3-Dichlorophenyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dichlorophenyl)piperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, including antipsychotic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dichlorophenyl)piperazine-2,3-dione involves its interaction with specific molecular targets. It is known to inhibit the enzyme DHCR7, which is the last enzyme in cholesterol biosynthesis . This inhibition can lead to alterations in cholesterol levels and has potential implications in the treatment of cholesterol-related disorders. Additionally, the compound may act as a partial agonist of dopamine receptors, which could be relevant in the context of neurological research .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dichlorophenyl)piperazine-2,3-dione can be compared with other similar compounds, such as:
3-Chlorophenylpiperazine (mCPP): Known for its activity as a serotonin receptor agonist.
2,3-Dichlorophenylpiperazine (2,3-DCPP): A close analogue that acts as a partial agonist of dopamine receptors.
Uniqueness: this compound is unique due to its dual role as an enzyme inhibitor and receptor agonist. This dual functionality makes it a valuable compound for research in both biochemical and pharmacological contexts.
Eigenschaften
Molekularformel |
C10H8Cl2N2O2 |
|---|---|
Molekulargewicht |
259.09 g/mol |
IUPAC-Name |
1-(2,3-dichlorophenyl)piperazine-2,3-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-6-2-1-3-7(8(6)12)14-5-4-13-9(15)10(14)16/h1-3H,4-5H2,(H,13,15) |
InChI-Schlüssel |
LMHBOKBRQBREGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C(=O)N1)C2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















